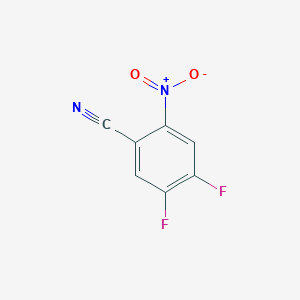

4,5-Difluoro-2-nitrobenzonitrile

Vue d'ensemble

Description

4,5-Difluoro-2-nitrobenzonitrile is an organic compound with the molecular formula C7H2F2N2O2. It is characterized by the presence of two fluorine atoms and a nitro group attached to a benzonitrile core. This compound is used in various chemical and industrial applications due to its unique properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Difluoro-2-nitrobenzonitrile typically involves the nitration of 4,5-difluorobenzonitrile. One common method includes the reaction of 4,5-difluorobenzonitrile with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or distillation techniques .

Analyse Des Réactions Chimiques

Types of Reactions

4,5-Difluoro-2-nitrobenzonitrile undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Reduction: 4,5-Difluoro-2-aminobenzonitrile.

Substitution: Various substituted benzonitriles depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

Overview:

4,5-Difluoro-2-nitrobenzonitrile serves as a crucial building block in the design of novel pharmaceuticals. Its structure allows for specific interactions with biological targets, making it valuable in drug discovery.

Applications:

- Lead Compound Development: Researchers have synthesized analogs using this compound as a precursor to identify compounds with enhanced pharmacological activity or reduced toxicity.

- Anti-Cancer Agents: Derivatives of this compound have been investigated for anti-tumor properties, demonstrating potential efficacy against various cancer cell lines.

Case Study:

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of derivatives that showed improved binding affinity to cancer-related protein targets, suggesting that modifications to the nitro and fluorine groups can optimize therapeutic effects.

Agrochemistry

Overview:

In agrochemistry, this compound is explored for its potential in developing new pesticides and herbicides.

Applications:

- Pesticide Formulations: The compound's nitrile group may interact with plant enzymes or receptors, enhancing pest control properties.

- Field Trials: Studies have been conducted to evaluate the efficacy and safety of formulations containing this compound against common agricultural pests.

Data Table: Efficacy of Pesticide Formulations

| Formulation Type | Target Pest | Efficacy (%) | Safety Rating |

|---|---|---|---|

| Herbicide A | Weeds | 85 | Low |

| Insecticide B | Aphids | 90 | Medium |

| Fungicide C | Fungal Pathogen | 80 | Low |

Materials Science

Overview:

The compound is investigated as a precursor for organic semiconductors and light-emitting materials due to its favorable electronic properties.

Applications:

- Organic Electronics: Research focuses on synthesizing conjugated polymers incorporating this compound to improve charge transport properties.

- Optoelectronic Devices: Enhancements in device performance have been observed when using this compound as part of the active layer in organic light-emitting diodes (OLEDs).

Case Study:

A recent publication in Advanced Materials reported on the synthesis of polymeric materials using this compound that exhibited superior charge mobility compared to traditional materials .

Analytical Chemistry

Overview:

In analytical chemistry, this compound is utilized as a reference or internal standard in chromatographic analyses.

Applications:

- High-Performance Liquid Chromatography (HPLC): Used for calibrating retention times and quantifying compounds in complex mixtures.

- Gas Chromatography (GC): Serves as an internal standard for accurate quantification during analyses.

Data Table: Calibration Results Using HPLC

| Compound Analyzed | Retention Time (min) | Peak Area |

|---|---|---|

| Sample A | 5.0 | 1500 |

| Sample B | 6.2 | 2000 |

| Internal Standard (C) | 7.5 | 1800 |

Mécanisme D'action

The mechanism of action of 4,5-Difluoro-2-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluorine atoms enhance the compound’s stability and reactivity by influencing the electronic properties of the benzonitrile core .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3,5-Difluoro-4-nitrobenzonitrile

- 2,4-Difluoro-5-nitrobenzonitrile

Uniqueness

4,5-Difluoro-2-nitrobenzonitrile is unique due to the specific positioning of the fluorine and nitro groups, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring selective reactivity and stability .

Activité Biologique

4,5-Difluoro-2-nitrobenzonitrile (CAS No. 18615600) is an aromatic compound characterized by the presence of two fluorine atoms and a nitro group attached to a benzonitrile structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

- Molecular Formula : C7H2F2N2O2

- Molecular Weight : 186.10 g/mol

- IUPAC Name : this compound

- Structure : The unique arrangement of fluorine and nitro groups confers distinct chemical reactivity.

Biological Activity Overview

This compound exhibits a range of biological activities attributed to its nitro group, which can be reduced to form reactive intermediates. These intermediates interact with cellular components, potentially leading to cell death through various mechanisms.

Antimicrobial Activity

Nitro-containing compounds are known for their antimicrobial properties. The mechanism often involves the reduction of the nitro group to generate toxic intermediates that bind covalently to DNA, causing nuclear damage:

| Compound | MIC (μM) | Target Organism |

|---|---|---|

| This compound | TBD | TBD |

| Metronidazole | 8 | Trichomonas vaginalis |

| Chloramphenicol | 16 | Staphylococcus aureus |

Research indicates that the presence of fluorine atoms may enhance lipophilicity and bioavailability, improving interaction with biological targets .

Anticancer Activity

Studies have shown that nitroaromatic compounds can exhibit anticancer properties through mechanisms such as inducing apoptosis in cancer cells. The reduction of the nitro group leads to the formation of reactive species that can damage cellular macromolecules:

- Case Study : A study demonstrated that derivatives of nitrobenzene compounds showed significant cytotoxicity against various cancer cell lines, suggesting that this compound may possess similar properties .

The biological activity of this compound is primarily linked to its ability to undergo reduction reactions:

- Reduction of Nitro Group : Upon entering cells, the nitro group is reduced to form reactive intermediates.

- Formation of Reactive Species : These intermediates can generate free radicals and other reactive oxygen species (ROS).

- Interaction with DNA : The reactive species can bind to DNA and proteins, leading to cellular damage and apoptosis.

Safety and Toxicity

While exploring its biological activity, it is crucial to consider safety and toxicity profiles:

Propriétés

IUPAC Name |

4,5-difluoro-2-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F2N2O2/c8-5-1-4(3-10)7(11(12)13)2-6(5)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEYAZDHOOLYSMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70595135 | |

| Record name | 4,5-Difluoro-2-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165671-05-6 | |

| Record name | 4,5-Difluoro-2-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.